

# CAY10535 (CAS 945716-28-9): A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CAY10535

Cat. No.: B110716

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**CAY10535** is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor isoform TP $\beta$ . Exhibiting a notable preference for TP $\beta$  over TP $\alpha$ , this small molecule serves as a critical tool for investigating the distinct physiological and pathological roles of these two receptor isoforms. This document provides a comprehensive technical overview of **CAY10535**, including its chemical properties, biological activity, mechanism of action, and detailed experimental methodologies for its characterization.

## Chemical and Physical Properties

**CAY10535**, with the formal name N-[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide, is a crystalline solid.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

| Property                   | Value                                                           | Reference                               |
|----------------------------|-----------------------------------------------------------------|-----------------------------------------|
| CAS Number                 | 945716-28-9                                                     | <a href="#">[2]</a>                     |
| Molecular Formula          | C <sub>18</sub> H <sub>21</sub> N <sub>3</sub> O <sub>7</sub> S | <a href="#">[2]</a>                     |
| Molecular Weight           | 423.4 g/mol                                                     | <a href="#">[2]</a>                     |
| Purity                     | ≥98%                                                            | <a href="#">[1]</a>                     |
| UV/Vis (λ <sub>max</sub> ) | 294 nm                                                          | <a href="#">[1]</a> <a href="#">[2]</a> |
| Solubility (Ethanol)       | Approx. 10 mg/mL                                                | <a href="#">[1]</a>                     |
| Solubility (DMSO)          | Approx. 20 mg/mL                                                | <a href="#">[2]</a>                     |
| Solubility (DMF)           | Approx. 20 mg/mL                                                | <a href="#">[2]</a>                     |
| Stability                  | ≥ 4 years at -20°C                                              | <a href="#">[2]</a>                     |

## Biological Activity and Selectivity

**CAY10535** is characterized by its selective antagonism of the TP $\beta$  receptor isoform. The thromboxane A2 receptor (TP), a G protein-coupled receptor (GPCR), exists as two main isoforms, TP $\alpha$  and TP $\beta$ , which arise from alternative splicing of the same gene.[\[1\]](#) While TP $\alpha$  is the predominant isoform in platelets, TP $\beta$  is associated with processes such as vascular endothelial growth factor-induced endothelial cell differentiation and migration.[\[2\]](#)

The inhibitory activity of **CAY10535** has been quantified through in vitro assays, demonstrating a significant selectivity for TP $\beta$ .

| Assay                                                     | Agonist | IC <sub>50</sub> (nM) | Selectivity (TP $\alpha$ /TP $\beta$ ) | Reference           |
|-----------------------------------------------------------|---------|-----------------------|----------------------------------------|---------------------|
| TP $\beta$ Inhibition<br>(Ca <sup>2+</sup> mobilization)  | U46619  | 99                    | ~20-fold                               | <a href="#">[2]</a> |
| TP $\alpha$ Inhibition<br>(Ca <sup>2+</sup> mobilization) | U46619  | 1,970                 |                                        | <a href="#">[2]</a> |
| Platelet Aggregation Inhibition                           | U-46619 | 985                   |                                        | <a href="#">[2]</a> |

- IC<sub>50</sub>: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## Mechanism of Action: Thromboxane A2 Receptor Signaling

**CAY10535** exerts its effects by competitively blocking the binding of agonists, such as thromboxane A2 or its stable mimetic U46619, to the TP $\beta$  receptor. The activation of TP receptors initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gq and G13 proteins.[\[2\]](#)

Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[\[3\]](#) IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm.[\[3\]](#) This increase in intracellular Ca<sup>2+</sup> is a key event in many cellular responses, including platelet aggregation and smooth muscle contraction.[\[3\]](#)

Simultaneously, coupling to G13 can activate Rho and Rac signaling pathways, which are involved in cytoskeletal rearrangement and other cellular processes.[\[2\]](#)



[Click to download full resolution via product page](#)

**Figure 1:** Simplified Thromboxane A2 signaling pathway and the inhibitory action of **CAY10535**.

## Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the activity of **CAY10535**.

### U46619-Mediated Intracellular Calcium ( $\text{Ca}^{2+}$ ) Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the TP receptor agonist U46619.

Workflow:



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for the U46619-mediated  $\text{Ca}^{2+}$  mobilization assay.

Methodology:

- Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing either the human TP $\alpha$  or TP $\beta$  receptor in appropriate media.
- Cell Preparation: Harvest cells and resuspend them in a physiological buffer (e.g., Krebs buffer).
- Dye Loading: Incubate the cell suspension with a cell-permeant calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Calcium-6) in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
- Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh buffer.

- Compound Incubation: Aliquot the cell suspension into a 96-well or 384-well plate. Add varying concentrations of **CAY10535** (typically in DMSO, with the final DMSO concentration kept below 0.5%) or vehicle control to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.
- Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. After establishing a baseline fluorescence reading, inject a solution of U46619 (at a concentration that elicits a submaximal response, e.g., EC<sub>80</sub>) into each well.
- Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the transient increase in intracellular calcium.
- Data Analysis: Calculate the change in fluorescence for each well. Plot the percentage of inhibition against the logarithm of the **CAY10535** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## U-46619-Induced Platelet Aggregation Assay

This assay assesses the effect of **CAY10535** on the aggregation of platelets induced by the TP receptor agonist U-46619.

### Methodology:

- Blood Collection: Draw whole blood from healthy, aspirin-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper, platelet-rich plasma layer.
- Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (obtained by a second, high-speed centrifugation of the remaining blood) to a standardized concentration (e.g., 2.5-3.0 x 10<sup>8</sup> platelets/mL).
- Assay Procedure:

- Pre-warm aliquots of the adjusted PRP to 37°C.
- Add varying concentrations of **CAY10535** or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C in a lumi-aggregometer cuvette with a stir bar.
- Establish a baseline light transmission reading.
- Add U-46619 to induce platelet aggregation.
- Record the change in light transmission over time as the platelets aggregate. Maximum aggregation is defined by the maximum change in light transmission.
- Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of **CAY10535** compared to the vehicle control. Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the log concentration of **CAY10535** and fitting to a dose-response curve.

## Conclusion

**CAY10535** is a valuable pharmacological tool for the specific investigation of TP $\beta$  receptor function. Its high selectivity allows for the dissection of the distinct roles of TP $\alpha$  and TP $\beta$  in various physiological and disease states. The data and protocols presented in this document provide a comprehensive resource for researchers utilizing **CAY10535** in their studies.

Disclaimer: This product is for research use only and is not for human or veterinary use.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 3. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAY10535 (CAS 945716-28-9): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110716#cay10535-cas-number-945716-28-9]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)